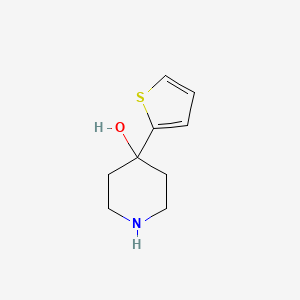

4-Thien-2-ylpiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Thien-2-ylpiperidin-4-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Thien-2-ylpiperidin-4-ol can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis

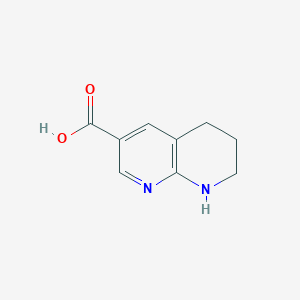

The physical and chemical properties of 4-Thien-2-ylpiperidin-4-ol include a predicted melting point of 106.22° C, a predicted boiling point of 328.74° C at 760 mmHg, a predicted density of 1.21 g/cm3, and a predicted refractive index of n20D 1.58 .Scientific Research Applications

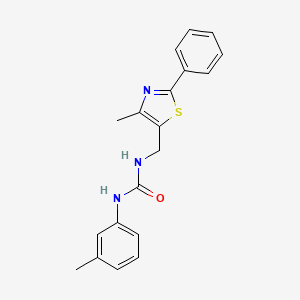

- HIV Treatment : 4-Thien-2-ylpiperidin-4-ol derivatives have been designed, synthesized, and evaluated for their potential as HIV treatment agents . These compounds were obtained through an efficient synthetic route and characterized by various spectroscopic techniques. Their CCR5 antagonistic activities were assessed, making them promising candidates for combating HIV infection.

- Coreceptor Inhibition : Given the essential role of the chemokine receptor CCR5 in HIV-1 entry, compounds targeting this receptor have been extensively studied. 4-Thien-2-ylpiperidin-4-ol derivatives, with their unique scaffold, contribute to the development of novel CCR5 antagonists. These molecules may offer an alternative to existing drugs like maraviroc .

- Drug Design : Researchers have explored the structure–activity relationship (SAR) of piperidin-4-ol derivatives to enhance their CCR5 antagonistic properties. By combining features from potent CCR5 antagonists, such as compound 1 and AstraZeneca’s piperidin-4-ol derivatives, novel scaffolds like 4-Thien-2-ylpiperidin-4-ol were designed .

- Drug Candidates : The synthesis and biological evaluation of these derivatives have paved the way for potential drug candidates. Their ligand-induced calcium mobilization assay provides insights into their functional activity .

- Piperidine Moiety : Piperidines, both synthetic and natural, have diverse applications in drug discovery. Researchers have explored the piperidine moiety for its pharmacological potential. 4-Thien-2-ylpiperidin-4-ol contributes to this field by offering a unique structural motif .

- Novel Derivatives : In the context of pesticide research, 4-Thien-2-ylpiperidin-4-ol derivatives have been investigated for their biological activity. These studies aim to uncover their potential as novel pesticides .

Antiviral Activity

Chemical Biology

Medicinal Chemistry

Pharmaceutical Development

Natural Product Chemistry

Pesticide Science

Mechanism of Action

Target of Action

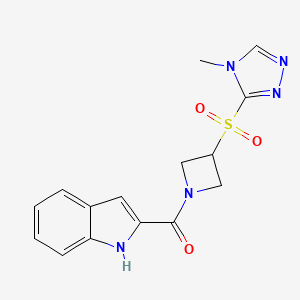

The primary target of 4-Thien-2-ylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

4-Thien-2-ylpiperidin-4-ol, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

By blocking the CCR5 receptor, 4-Thien-2-ylpiperidin-4-ol prevents macrophage-tropic (R5) HIV-1 strains from infecting cells . This affects the HIV-1 entry pathway, disrupting the virus’s ability to infect new cells and spread throughout the body .

Pharmacokinetics

The compound’s molecular weight (18327) and predicted physical properties such as melting point (10622° C) and boiling point (32874° C at 760 mmHg) may influence its bioavailability .

Result of Action

The result of 4-Thien-2-ylpiperidin-4-ol’s action is the prevention of HIV-1 infection. By blocking this receptor, 4-Thien-2-ylpiperidin-4-ol can potentially slow the progression of HIV-1 infection .

properties

IUPAC Name |

4-thiophen-2-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHXPGDGVBPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thien-2-ylpiperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)

![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)